molecular formula C46H44BrN5O4 B2980158 Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) CAS No. 952228-30-7

Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)

Cat. No. B2980158
CAS RN: 952228-30-7
M. Wt: 810.793
InChI Key: IHQJTEYXHZSCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) is a selective mitochondrial iron indicator . It has a molecular formula of C46H44BrN5O4 and a molecular weight of 810.7767 g/mol . It is used as a high quantum yield fluorescence marker for Fe2+ in biological samples .


Molecular Structure Analysis

The IUPAC name for RDA is 9-[2-({[4-(2,2’-bipyridin-4-ylcarbamoyl)benzyl]oxy}-carbonyl)phenyl]-6-(diethylamino)-N,N-diethyl-3H-xanthen-3-iminium bromide . This suggests a complex molecular structure involving multiple functional groups.


Chemical Reactions Analysis

RDA has been used in the study of the chelatable iron pool in the mitochondria of isolated rat liver cells . It has a 2,2’-bipyridine as a chelating unit, which allows it to bind with iron ions .


Physical And Chemical Properties Analysis

RDA has a molecular weight of 810.7767 g/mol . It is a fluorescent compound used as a marker for Fe2+ in biological samples . More specific physical and chemical properties are not provided in the available sources.

Scientific Research Applications

Mechanism of Action

RDA works as a selective mitochondrial iron indicator. It binds with iron ions in the mitochondria, allowing the concentration of iron to be determined .

Future Directions

The use of RDA as a mitochondrial iron indicator represents a significant development in the study of iron in biological systems . Future research may focus on further refining the compound and expanding its applications.

properties

IUPAC Name

[6-(diethylamino)-9-[2-[[4-[(2-pyridin-2-ylpyridin-4-yl)carbamoyl]phenyl]methoxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H43N5O4.BrH/c1-5-50(6-2)34-20-22-38-42(28-34)55-43-29-35(51(7-3)8-4)21-23-39(43)44(38)36-13-9-10-14-37(36)46(53)54-30-31-16-18-32(19-17-31)45(52)49-33-24-26-48-41(27-33)40-15-11-12-25-47-40;/h9-29H,5-8,30H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQJTEYXHZSCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC5=CC=C(C=C5)C(=O)NC6=CC(=NC=C6)C7=CC=CC=N7.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H44BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)

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